1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-furan-3-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-N’-[(E)-(FURAN-3-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-N’-[(E)-(FURAN-3-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The key steps may include:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the triazole ring via azide-alkyne cycloaddition.
- Functionalization of the triazole ring with the furan-3-ylmethylidene group.
- Final coupling with the dimethylaminomethyl group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-N’-[(E)-(FURAN-3-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-N’-[(E)-(FURAN-3-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA/RNA Interaction: The compound may interact with genetic material, influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Oxadiazole Derivatives: Compounds with oxadiazole rings and varying functional groups.
Hydrazide Derivatives: Compounds containing hydrazide functional groups.
Uniqueness
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-N’-[(E)-(FURAN-3-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is unique due to its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C13H15N9O3 |
---|---|
Molecular Weight |
345.32 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N-[(E)-furan-3-ylmethylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C13H15N9O3/c1-21(2)6-9-10(13(23)17-15-5-8-3-4-24-7-8)16-20-22(9)12-11(14)18-25-19-12/h3-5,7H,6H2,1-2H3,(H2,14,18)(H,17,23)/b15-5+ |
InChI Key |
YXNXZNNGFSAMDF-PJQLUOCWSA-N |
Isomeric SMILES |
CN(C)CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=COC=C3 |
Canonical SMILES |
CN(C)CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=COC=C3 |
Origin of Product |
United States |
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